[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[S®]-N-[®-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide is a chiral phosphine ligand used in enantioselective organic chemical transformations . This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[®-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide involves several steps. The key steps include the formation of the phosphine ligand and the subsequent attachment of the sulfinamide group. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reactions are often carried out at low temperatures to maintain the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process must ensure the purity and enantiomeric excess of the final product. This often involves the use of high-performance liquid chromatography (HPLC) for purification and the use of chiral catalysts to maintain the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[®-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by the phosphine ligand.
Substitution: The sulfinamide group can be substituted under certain conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions can produce various reduced forms of the compound .
Scientific Research Applications
[S®]-N-[®-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide is widely used in scientific research due to its role as a chiral ligand. Its applications include:
Chemistry: Used in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals that require specific enantiomers for efficacy.
Industry: Applied in the production of fine chemicals and agrochemicals
Mechanism of Action
The mechanism of action of [S®]-N-[®-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide involves its role as a chiral ligand. It coordinates with metal catalysts to form chiral complexes that facilitate enantioselective reactions. The molecular targets include various metal centers, and the pathways involve the formation of chiral intermediates that lead to the desired enantiomerically pure products .
Comparison with Similar Compounds
Similar Compounds
- [S®]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide
- [S®]-N-[®-(3,5-Bis(1,1-dimethylethyl)phenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide
Uniqueness
[S®]-N-[®-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide is unique due to its specific chiral configuration and its ability to facilitate highly enantioselective reactions. This makes it particularly valuable in the synthesis of complex molecules where stereochemistry is crucial .
Properties
Molecular Formula |
C32H36NOPS |
---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
(R)-N-[(R)-(3,5-dimethylphenyl)-(2-diphenylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C32H36NOPS/c1-24-21-25(2)23-26(22-24)31(33(6)36(34)32(3,4)5)29-19-13-14-20-30(29)35(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h7-23,31H,1-6H3/t31-,36-/m1/s1 |
InChI Key |
INELIXLRNPBNLZ-RRTCDKLQSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)[S@](=O)C(C)(C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.